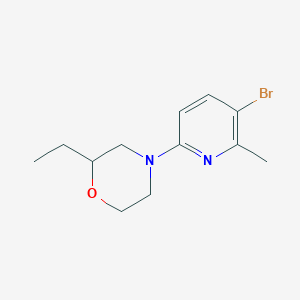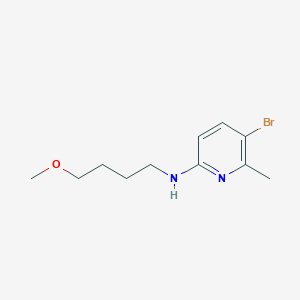![molecular formula C12H19BrN2O B6631379 2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B6631379.png)
2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol, also known as BmPAM-1, is a chemical compound that has gained attention for its potential applications in scientific research. This compound is a member of the pyridine family and has a unique structure that makes it an attractive candidate for various experimental purposes. In
作用机制
The mechanism of action of 2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol involves its interaction with GPCRs. Specifically, 2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol binds to the orthosteric site of the receptor, which is the same site where the endogenous ligand binds. This binding leads to a conformational change in the receptor, which activates downstream signaling pathways. 2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol has been shown to selectively activate certain types of GPCRs, making it a valuable tool for studying their function and pharmacology.
Biochemical and Physiological Effects
2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol has been shown to have various biochemical and physiological effects, depending on the specific GPCR it activates. For example, 2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol has been shown to activate the β2-adrenergic receptor, which is involved in the regulation of heart rate, bronchodilation, and glucose metabolism. Activation of this receptor by 2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol leads to an increase in cAMP levels and downstream signaling pathways. 2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol has also been shown to activate the M1 muscarinic acetylcholine receptor, which is involved in cognitive function and memory. Activation of this receptor by 2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol leads to an increase in intracellular calcium levels and downstream signaling pathways.
实验室实验的优点和局限性
One of the main advantages of using 2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol in lab experiments is its selectivity for certain types of GPCRs. This selectivity allows researchers to study specific receptors without interfering with other signaling pathways. Another advantage of 2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol is its stability in various solvents, which makes it easy to use in experiments. However, there are also some limitations to using 2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol. One limitation is its relatively low potency compared to other GPCR ligands. This means that higher concentrations of 2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol may be required to achieve the desired effects. Another limitation is the lack of information on the long-term effects of 2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol on cellular and physiological processes.
未来方向
There are several future directions for research on 2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol. One direction is to explore its potential as a therapeutic agent for various diseases. For example, 2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol has been shown to activate the β2-adrenergic receptor, which is involved in the regulation of heart rate and bronchodilation. This suggests that 2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol may have potential as a treatment for cardiovascular and respiratory diseases. Another direction is to explore its potential as a tool for studying GPCR signaling in vivo. Currently, most studies on GPCR signaling are done in vitro, but there is a need for more in vivo studies to better understand the physiological and pathophysiological roles of GPCRs. Finally, there is a need for more research on the long-term effects of 2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol on cellular and physiological processes. Understanding the long-term effects of 2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol will be important for assessing its safety and potential as a therapeutic agent.
合成方法
The synthesis of 2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol involves a multi-step process that starts with the reaction of 5-bromo-6-methylpyridin-2-amine with 4-methylpent-1-ene-3-ol in the presence of a catalyst. The resulting product is then purified using various techniques, including column chromatography and recrystallization. The final compound is a white crystalline powder that is soluble in organic solvents such as DMSO and DMF.
科学研究应用
2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol has been used in various scientific research applications, including drug discovery, chemical biology, and neuroscience. One of the most significant applications of 2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol is its use as a tool for studying G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that play a crucial role in various physiological processes, including neurotransmission, hormone signaling, and immune response. 2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol has been shown to selectively activate certain types of GPCRs, making it a valuable tool for studying their function and pharmacology.
属性
IUPAC Name |
2-[(5-bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN2O/c1-8(2)6-10(7-16)15-12-5-4-11(13)9(3)14-12/h4-5,8,10,16H,6-7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWDSQYBUOHUOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(CC(C)C)CO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(6-Ethoxypyrimidin-4-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6631298.png)

![N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B6631309.png)
![2-[(5-Bromo-6-methylpyridin-2-yl)-methylamino]ethanol](/img/structure/B6631313.png)


![N-[2-[(5-bromo-6-methylpyridin-2-yl)amino]ethyl]acetamide](/img/structure/B6631336.png)
![2-[2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethoxy]ethanol](/img/structure/B6631339.png)



![3-[(5-Bromo-6-methylpyridin-2-yl)amino]-2,2-dimethylpropanamide](/img/structure/B6631367.png)

